molecular formula C15H15ClFNOS B4943965 1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine

1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine

Cat. No. B4943965
M. Wt: 311.8 g/mol
InChI Key: SNYXZEVEJAPMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as CFM-2, and it has been synthesized using various methods.

Mechanism of Action

CFM-2 acts as a positive allosteric modulator of nAChRs. It enhances the activity of nAChRs by increasing the binding of acetylcholine to the receptor. This results in increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
CFM-2 has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to improve motor function in animal models of Parkinson's disease. CFM-2 has no significant effects on blood pressure, heart rate, or body temperature.

Advantages and Limitations for Lab Experiments

CFM-2 is a useful tool for studying the function of nAChRs in the brain. It is highly selective for nAChRs and does not affect other neurotransmitter receptors. However, CFM-2 has a short half-life and is rapidly metabolized in vivo, which limits its use in long-term studies.

Future Directions

There are several future directions for research on CFM-2. One direction is to develop more potent and selective positive allosteric modulators of nAChRs. Another direction is to study the effects of CFM-2 on other neurotransmitter systems and their potential therapeutic applications. Finally, the development of new delivery methods for CFM-2 may improve its pharmacokinetic properties and increase its potential for clinical use.

Synthesis Methods

CFM-2 can be synthesized using various methods. One of the most common methods is the reaction of 3-chloro-6-fluorobenzothiophene-2-carboxylic acid with 4-methylpiperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). This reaction results in the formation of CFM-2, which can be purified using column chromatography.

Scientific Research Applications

CFM-2 has been studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. In neuroscience, CFM-2 has been used as a tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain. CFM-2 has also been studied for its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

(3-chloro-6-fluoro-1-benzothiophen-2-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNOS/c1-9-4-6-18(7-5-9)15(19)14-13(16)11-3-2-10(17)8-12(11)20-14/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYXZEVEJAPMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-6-fluoro-1-benzothiophen-2-yl)(4-methylpiperidin-1-yl)methanone

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